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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate
CAS No.: 1391194-67-4
Cat. No.: B570664

Get Quote

Executive Summary & Mechanism of Action

(2R)-Octyl-alpha-hydroxyglutarate (Octyl-2-HG) is a cell-permeable ester derivative of the
oncometabolite (2R)-2-hydroxyglutarate (2-HG). While endogenous 2-HG is poorly cell-
permeable, the octyl ester modification facilitates rapid entry into the cell, where intracellular
esterases cleave the octyl group to release the active 2-HG metabolite.

This compound is the "gold standard" reagent for mimicking the high intracellular 2-HG levels
observed in IDH1/2-mutant cancers (glioma, AML, cholangiocarcinoma) without requiring
genetic engineering.

Key Mechanistic Targets: Once hydrolyzed, 2-HG acts as a competitive inhibitor of

-ketoglutarate (
-KG) dependent dioxygenases, specifically:

o TET Enzymes (TET1/2): Leading to DNA hypermethylation (CIMP phenotype).

» JmjC Histone Demethylases (KDMs): Leading to repressive histone marks (e.g., H3K9me3).
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e Prolyl Hydroxylases (PHDs): Modulating HIF-1

stability.
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Figure 1: Mechanism of Action. The octyl ester acts as a "Trojan Horse," delivering 2-HG
across the lipid bilayer before intracellular hydrolysis activates the inhibitor.

Experimental Strategy: The "Permeability Paradox"

Critical Application Note: Direct systemic administration (e.g., IV or IP injection) of Octyl-2-HG
to mice is NOT recommended as the primary strategy for sustaining high intratumoral levels.
Plasma esterases rapidly hydrolyze the octyl group, leaving the poorly permeable 2-HG in
circulation, which struggles to enter tissue at oncometabolic concentrations (millimolar range).

Validated In Vivo Workflows:

e Ex Vivo Conditioning (The "Bunse" Protocol): Treat immune cells (T-cells) or tumor cells ex
vivo to induce the metabolic phenotype, then adoptively transfer/implant them into mice.

 Intratumoral/Local Injection: For solid tumors where direct diffusion is possible.

Protocol A: Ex Vivo T-Cell Conditioning & Adoptive
Transfer
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Based on methodologies established by Bunse et al., Nature Medicine (2018).

Objective: To study how the IDH-mutant tumor microenvironment suppresses T-cell activity and
to model T-cell dysfunction in vivo.

Reagents

e (2R)-Octyl-alpha-hydroxyglutarate (Store at -20°C; protect from moisture).
e Vehicle: DMSO (Stock 100 mM).
e Culture Media: RPMI-1640 + 10% FBS + 50 uM

-mercaptoethanol.

Step-by-Step Workflow

1. Preparation of Stock Solution:
¢ Dissolve Octyl-2-HG in high-quality DMSO to create a 50 mM stock.

e QC Check: Ensure the solution is clear. Octyl-2-HG is an ester and can hydrolyze in water;
avoid aqueous storage.

2. T-Cell Isolation & Activation (Day 0):

o Harvest spleens/lymph nodes from donor mice (e.g., OT-I transgenic mice for antigen-
specific models).

 Isolate CD8+ T-cells using negative magnetic selection (purity >95%).

o Activate T-cells with anti-CD3/anti-CD28 dynabeads or coated plates.

3. Metabolic Conditioning (Day 1-3):

o Supplement culture media with Octyl-2-HG at a final concentration of 250 uM — 500 uM.

o Control: Treat parallel cultures with (2S)-Octyl-2-HG (inactive enantiomer) or DMSO vehicle.
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» Note: 2-HG accumulation is time-dependent. A 48-hour incubation typically yields
intracellular concentrations mimicking IDH-mutant tumors (1-10 mM).

4. Wash & Adoptive Transfer (Day 3):

e Crucial Step: Wash T-cells 3x with warm PBS to remove extracellular Octyl-2-HG. This
ensures any observed in vivo effect is due to the imprinted epigenetic/metabolic state, not
carried-over drug.

e Resuspend cells in sterile PBS.

e Inject intravenously (V) via tail vein into tumor-bearing recipient mice.
5. In Vivo Readout:

e Monitor tumor growth (caliper measurements).

e Harvest tumors at endpoint to analyze T-cell infiltration and exhaustion markers (PD-1, TIM-
3) via Flow Cytometry.

Protocol B: Epigenetic Reprogramming of Leukemic
Cells

Based on methodologies established by Losman et al., Science (2013).

Obijective: To induce a reversible block in differentiation in myeloid progenitors in vivo.

Step-by-Step Workflow

1. Cell Treatment:

o Culture cytokine-dependent myeloid cells (e.g., TF-1 or primary murine bone marrow) in the
presence of 500 uM Octyl-2-HG for 7-14 days.

o Passage cells every 3 days, replenishing Octyl-2-HG fresh with each media change. Stability
Warning: The ester degrades in media (t1/2 ~ 12-24h at 37°C).

2. Validation of Block (In Vitro QC):
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Confirm hypermethylation phenotype (e.g., via Dot Blot for 5-hmC or specific gPCR of
differentiation markers like Cd11b).

. Xenograft Implantation:

Wash cells thoroughly.

Mix with Matrigel (1:1) or PBS.[1]

Inject subcutaneously (SC) or intravenously (IV) into sublethally irradiated NSG mice.
. In Vivo Maintenance (Optional/Experimental):

Note: Once removed from Octyl-2-HG, cells will slowly regain methylation balance. To
maintain the block in vivo without genetic IDH mutations, some protocols utilize intratumoral
injections.

Formulation for Local Injection: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

Dose: 50 mg/kg equivalent (local volume dependent on tumor size), injected peritumorally
Q.D. (daily).[2][3]

Experimental Workflow Diagram
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Figure 2: The "Pulse-Chase" In Vivo Model. This workflow circumvents plasma instability by
loading cells ex vivo.

Troubleshooting & Controls
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Parameter

Recommendation

Rationale

Control Compound

(2S)-Octyl-2-HG

The (S)-enantiomer is the
potent inhibitor of EgIN prolyl
hydroxylases but a weak
inhibitor of TET2. Using it
distinguishes between HIF-
dependent and epigenetic

effects.

Vehicle Control

DMSO (matched %)

Octyl-2-HG is lipophilic;, DMSO
effects on cell membranes

must be normalized.

pH Drift

Buffer with HEPES

Hydrolysis of the ester
releases acid. In dense
cultures, this can drop media
pH. Monitor phenol red

carefully.

Plasma Stability

Avoid Systemic IP/IV

If systemic dosing is
mandatory, use rapid-collection
PK studies (5, 15, 30 min) to
verify if any intact ester
reaches the target, though this

is rarely successful.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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